1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group attached to a chlorinated phenyl ring, an ethoxy group, a pyridinylmethyl group, and a piperidinecarboxamide moiety. Its unique structure makes it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the sulfonyl group, chlorination, and the attachment of the pyridinylmethyl and piperidinecarboxamide groups. Common synthetic routes may involve:
Electrophilic Aromatic Substitution: This step introduces the sulfonyl group to the phenyl ring.
Nucleophilic Substitution: Chlorination of the phenyl ring is achieved through nucleophilic substitution reactions.
Coupling Reactions: The pyridinylmethyl and piperidinecarboxamide groups are attached using coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Biological Studies: The compound could be used to study cellular pathways and mechanisms, especially those involving sulfonyl and piperidine groups.
Industrial Applications: Its unique chemical properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl group may play a crucial role in binding to these targets, while the piperidinecarboxamide moiety could influence its overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide: This compound has a similar structure but with a different position for the pyridinylmethyl group.
SSR149415: A selective, nonpeptide vasopressin V1b receptor antagonist with a related sulfonyl group.
Uniqueness
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and their positions on the molecule. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-18-4-3-17(21)13-19(18)29(26,27)24-11-7-16(8-12-24)20(25)23-14-15-5-9-22-10-6-15/h3-6,9-10,13,16H,2,7-8,11-12,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKNDKKRMYILGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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